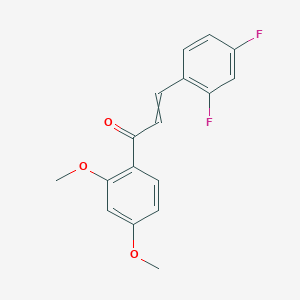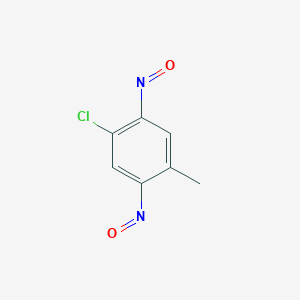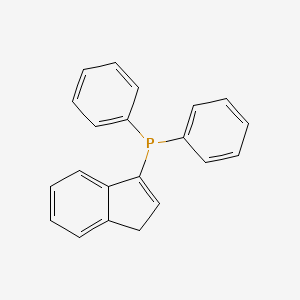
3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two fluorine atoms on one phenyl ring and two methoxy groups on the other phenyl ring. It is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-difluoroacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted derivatives with new functional groups replacing fluorine or methoxy groups.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Difluorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the fluorine atoms, which may influence its properties and applications.
Uniqueness
3-(2,4-Difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups may result in distinct properties and applications compared to similar compounds.
Eigenschaften
| 171366-04-4 | |
Molekularformel |
C17H14F2O3 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
3-(2,4-difluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14F2O3/c1-21-13-6-7-14(17(10-13)22-2)16(20)8-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3 |
InChI-Schlüssel |
BSBQFSHOSLNJAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/no-structure.png)


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)





